molecular formula C15H10ClFN2O B1617316 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone CAS No. 49579-12-6

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone

Cat. No.: B1617316
CAS No.: 49579-12-6
M. Wt: 288.7 g/mol
InChI Key: TYDLGASFRRAUKQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-chlorophenyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other competing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 2-chloroaniline, and a fluorinated benzaldehyde.

    Cyclization: The aniline derivative undergoes a cyclization reaction with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid (PPA), to form the quinazolinone core.

    Substitution: The resulting quinazolinone intermediate is then subjected to a substitution reaction to introduce the methyl group at the 2-position. This can be achieved using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone: Lacks the fluorine atom at the 6-position.

    3-(3-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone: Has a chlorine atom at the 3-position instead of the 2-position.

    6-Fluoro-2-methyl-4(3H)-quinazolinone: Lacks the 2-chlorophenyl group at the 3-position.

Uniqueness

3-(2-Chlorophenyl)-6-fluoro-2-methyl-4(3H)-quinazolinone is unique due to the presence of both the 2-chlorophenyl group and the fluorine atom, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-9-18-13-7-6-10(17)8-11(13)15(20)19(9)14-5-3-2-4-12(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLGASFRRAUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197869
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49579-12-6
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049579126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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